5-chloroquinolin-8-yl methyl(phenyl)carbamate
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Overview
Description
5-chloroquinolin-8-yl methyl(phenyl)carbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroquinolin-8-yl methyl(phenyl)carbamate typically involves the reaction of 5-chloroquinolin-8-ol with methyl(phenyl)carbamate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloroquinolin-8-yl methyl(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological activities. These derivatives can be further explored for their medicinal properties .
Scientific Research Applications
5-chloroquinolin-8-yl methyl(phenyl)carbamate has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It has potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloroquinolin-8-yl methyl(phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the replication of viruses by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
8-hydroxyquinoline: A compound with antimicrobial properties and applications in metal chelation.
Uniqueness
5-chloroquinolin-8-yl methyl(phenyl)carbamate stands out due to its unique combination of a quinoline core and a carbamate group. This structural feature imparts distinct biological activities and makes it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C17H13ClN2O2 |
---|---|
Molecular Weight |
312.7g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C17H13ClN2O2/c1-20(12-6-3-2-4-7-12)17(21)22-15-10-9-14(18)13-8-5-11-19-16(13)15/h2-11H,1H3 |
InChI Key |
OSGKGELZYPFSPJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
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